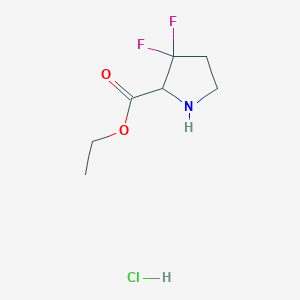
N-(1-acetylindolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetylindolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, also known as AITC, is a chemical compound that has been studied for its potential applications in scientific research. AITC is a triazole-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Synthesis and Biological Activity Evaluation
- A study explored the synthesis of novel chromenones linked to a 1,2,3-triazole ring system, evaluating their biological activities against Alzheimer's disease. One of the compounds demonstrated significant anti-acetylcholinesterase activity and neuroprotective effects, although it did not inhibit beta-secretase (BACE1) activity (Saeedi et al., 2017).
- Another research focused on the synthesis of 1,2,3-triazoles containing a quinoline moiety, with the compounds being evaluated for their antibacterial and antifungal activity. The study found that the antimicrobial activity of these compounds was influenced by the nature of the substituent on the triazole ring (Sumangala et al., 2010).
Chemical Properties and Applications
- Research on the structural variations of N-acetylneuraminic acid led to the synthesis of several derivatives structurally varied at C-4, investigating their behavior towards sialidase from Vibrio cholerae. The study aimed to explore these compounds as potential inhibitors (Schreiner et al., 1991).
- A study on the design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety as antimicrobial agents highlighted the synthesis process and evaluated the antimicrobial activities of these compounds (Sahin et al., 2012).
Synthetic Methodologies and Pharmacological Potentials
- Investigations into N-Heterocyclic Carbenesof Indazole detailed ring enlargement reactions by α-halo ketones and the dehalogenations of vicinal dihalides, showcasing the synthetic versatility and potential chemical transformations of indazole derivatives (Schmidt et al., 2008).
Propriétés
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-9(20)19-6-5-10-3-4-11(7-13(10)19)15-14(21)12-8-18(2)17-16-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJZYJBLBKZWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2897264.png)
![Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B2897265.png)
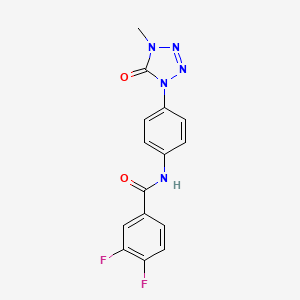
![[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2897268.png)

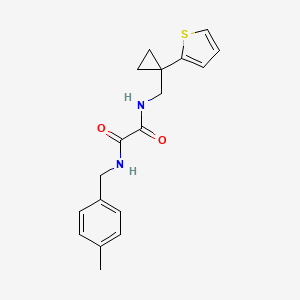

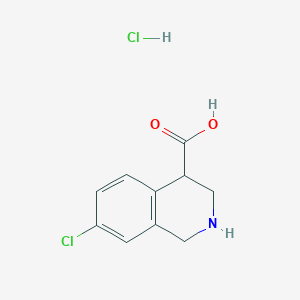
![N-(2,4-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2897277.png)
![2-methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate](/img/structure/B2897278.png)
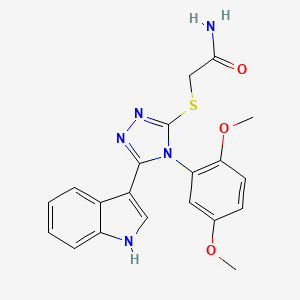

![4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B2897282.png)
